1-(2,4-Difluorophenyl)cyclobutan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

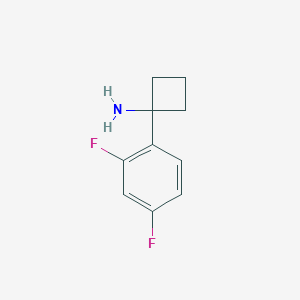

1-(2,4-Difluorophenyl)cyclobutan-1-amine is an organic compound with the chemical formula C10H11F2N. It is characterized by the presence of a cyclobutane ring bonded to an amine group and a difluorophenyl group.

Métodos De Preparación

The synthesis of 1-(2,4-Difluorophenyl)cyclobutan-1-amine typically involves the halogenation of aromatic hydrocarbons followed by the amination of cyclobutylamine. The specific synthetic routes and reaction conditions can vary, but they generally include the following steps :

Amination: The reaction of cyclobutylamine with the halogenated aromatic compound to form the desired product.

Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Análisis De Reacciones Químicas

1-(2,4-Difluorophenyl)cyclobutan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The difluorophenyl group can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(2,4-Difluorophenyl)cyclobutan-1-amine has been investigated for its potential therapeutic properties. Its unique structural characteristics make it suitable for various medicinal applications:

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of cyclobutane amines have shown promise in targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The difluoro substitution enhances the compound's interaction with biological targets, potentially increasing its efficacy against tumors.

Neurological Disorders

Research has suggested that this compound may play a role in the treatment of neurological disorders. Its ability to cross the blood-brain barrier allows it to interact with central nervous system targets, which could be beneficial in developing therapies for conditions such as depression or anxiety disorders.

Case Study: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of cyclobutane derivatives. The findings indicated that this compound analogs demonstrated significant serotonin reuptake inhibition, suggesting potential as novel antidepressants .

Material Science Applications

In addition to its medicinal uses, this compound has applications in material science:

Polymer Synthesis

The compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its cyclobutane structure allows for cross-linking in polymer matrices, which can improve material strength and durability.

Case Study: Polymer Development

A recent study highlighted the use of this compound in creating thermally stable polymers. The incorporation of this compound into polymer chains resulted in materials with significantly improved resistance to thermal degradation compared to traditional polymers .

Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-(2,4-Difluorophenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparación Con Compuestos Similares

1-(2,4-Difluorophenyl)cyclobutan-1-amine can be compared with other similar compounds, such as:

- 1-(3,5-Difluorophenyl)cyclobutan-1-amine

- 1-(2,4-Difluorophenyl)cyclobutanamine

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical behavior .

Actividad Biológica

1-(2,4-Difluorophenyl)cyclobutan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 2,4-difluorophenyl group. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The fluorine atoms can increase binding affinity, which may lead to enhanced pharmacological effects.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclobutane compounds exhibit antimicrobial properties against several bacterial strains.

- Anticancer Properties : Research indicates potential cytotoxic effects against cancer cell lines, making it a candidate for further development in oncology.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, impacting metabolic pathways relevant to disease states.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds or analogs. Below are summarized findings relevant to the understanding of this compound's activity:

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of any potential therapeutic agent. In preliminary zebrafish toxicity tests, compounds similar to this compound exhibited LC50 values indicating moderate toxicity at higher concentrations (e.g., >20 mg/L) but showed promising safety at lower doses.

Propiedades

IUPAC Name |

1-(2,4-difluorophenyl)cyclobutan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOZEQMKAXACTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.